(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Description
(E)-N-[4-(2-Hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic ethenesulfonamide derivative characterized by a unique combination of substituents. The molecule features:
- N-aryl group: A 4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl ring, where the 2-hydroxyethoxy moiety enhances hydrophilicity, and the trifluoromethyl (CF₃) group provides electron-withdrawing effects and metabolic stability.
- Ethene-linked aryl group: A 4-methylphenyl group, contributing moderate lipophilicity and steric bulk.
Properties
IUPAC Name |
(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-13-2-4-14(5-3-13)8-11-27(24,25)22-17-7-6-15(26-10-9-23)12-16(17)18(19,20)21/h2-8,11-12,22-23H,9-10H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZNJJIGYWYUAF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)OCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)OCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide typically involves multiple steps:
Formation of the Ethenesulfonamide Backbone: This step involves the reaction of 4-methylphenyl ethene with sulfonamide under specific conditions to form the ethenesulfonamide backbone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group is attached through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl and sulfonamide groups on biological systems. It can serve as a model compound in drug design and development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the sulfonamide group is a common pharmacophore in various therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of (E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Trifluoromethyl vs. Halogen/Methoxy Groups
- Compound 6d (): Contains a 4-fluorophenyl group. Melting point (mp): 98–100°C; yield: 49% .
- Compound 6m (): Features a 2,4,6-trifluorophenyl group. The trifluoromethyl group in the target compound may offer superior steric and electronic effects compared to fluorine atoms, influencing binding affinity. Mp: 120–122°C; yield: 60% .
- Compound 6s (): Includes a nitro group (NO₂) on the N-aryl ring. While nitro groups enhance polarity, they are metabolically unstable. Mp: 172–174°C; yield: 49–58% .
Hydroxyethoxy vs. Methoxy/Hydroxy Groups
- Compound 6p (): Contains a 3-hydroxy-4-methoxyphenyl group. Mp: 148–150°C; yield: 64% .
- Compound 6t (): Features an amino group (NH₂) derived from nitro reduction. Amino groups increase polarity but may lead to oxidative metabolism. Mp: 164–166°C; yield: 40% .
Substituent Effects on the Ethene-Linked Aryl Group
- Compound 6d (): 4-Methoxyphenyl group.
- Compound 6e (): 2-Methoxyphenyl group. Ortho-substitution introduces steric hindrance, which may reduce binding efficiency compared to para-substituted analogues. Mp: 112–114°C; yield: 65% .
- Compound 6f (): Bis(4-methoxyphenyl) configuration.
Key Physicochemical Data
| Compound | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| Target Compound* | Not reported | – | 2-CF₃, 4-(2-hydroxyethoxy), 4-MePh |
| 6d (4-F, 4-OMePh) | 98–100 | 49 | 4-F, 4-OMePh |
| 6m (2,4,6-F₃Ph) | 120–122 | 60 | 2,4,6-F₃Ph |
| 6s (4-OMe-3-NO₂Ph) | 172–174 | 49–58 | 4-OMe, 3-NO₂ |
| 6t (4-OMe-3-NH₂Ph) | 164–166 | 40 | 4-OMe, 3-NH₂ |
*Predicted based on analogues.
Q & A
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .
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